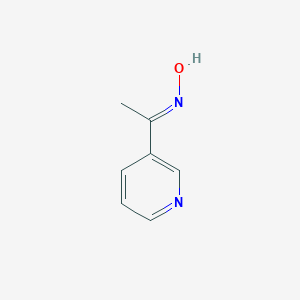
3-Acetylpyridine oxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Acetylpyridine oxime derivatives and related compounds has been explored through various chemical reactions. For instance, 2-acetylpyridine oxime esters have been transformed into α-oxygenated imines in an Ir(iii) complex under mild conditions, showcasing the selective metal coordination of the imino group which promotes tautomerization and subsequent rearrangement (Takahashi, Kodama, & Ishii, 2017). Additionally, a [3+3]-type condensation reaction of O-acetyl ketoximes and α,β-unsaturated aldehydes catalyzed synergistically by copper(I) salt and a secondary ammonium salt highlights a modular synthesis approach for substituted pyridines (Wei & Yoshikai, 2013).
Molecular Structure Analysis
The molecular structure of 3-Acetylpyridine oxime derivatives has been elucidated through various analytical techniques. The molecule of (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime adopts a nearly planar chain-extended conformation, stabilized by an intramolecular C—H⋯N hydrogen bond, as determined by crystallographic studies (Mojzych, Karczmarzyk, & Fruziński, 2008).
Chemical Reactions and Properties
Various chemical reactions involving 3-Acetylpyridine oxime derivatives have been documented, indicating the compound's versatility. For example, oxime ether derivatives containing 2-acetylpyridine have shown potential for antiamoebic activity through specific synthesis pathways (Abid, Husain, & Azam, 2005).
Physical Properties Analysis
The physical properties of 3-Acetylpyridine oxime derivatives are determined by their molecular structure and synthesis methods. However, detailed studies specifically addressing the physical properties of 3-Acetylpyridine oxime were not highlighted in the available literature.
Chemical Properties Analysis
The chemical properties of 3-Acetylpyridine oxime derivatives, including reactivity and stability, are influenced by their molecular structure and the conditions under which they are synthesized and stored. Research has explored the oxidative coupling reactions as a method for the synthesis of polysubstituted pyridines, indicating the compound's capacity for chemical transformation and utility in synthesis applications (Fu et al., 2016).
Applications De Recherche Scientifique
Anticancer Properties
- Scientific Field: Medicinal Chemistry, Oncology .
- Summary of Application: Oxime and oxime ether moieties play a critical role in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . They contribute to the design of molecules, modulation of biological activities, computational modeling, and structure–activity relationship studies .
- Methods of Application: An extensive literature search was conducted across three databases, including PubMed, Google Scholar, and Scifinder, focusing on various combinations of keywords or their synonyms, related to the anticancer activity of oximes and oxime ethers .
- Results or Outcomes: The review represents one of the rare and fully comprehensive assessments of the anticancer potential of this group of molecules across diverse molecular scaffolds .
Organophosphate Antidotes
- Scientific Field: Medicinal Chemistry, Pharmacology .
- Summary of Application: Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
- Methods of Application: Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
- Results or Outcomes: Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug .
Synthesis of 2,4,6-Triphenyl Pyridines
- Scientific Field: Organic Chemistry .
- Summary of Application: Oxime acetates, including 3-Acetylpyridine oxime, have been used in the synthesis of 2,4,6-triphenyl pyridines . This is achieved through copper-catalysed oxidative decarboxylative coupling of C(sp3) aryl acetic acids with oxime acetates .
- Methods of Application: The reaction is carried out in DMF at 150 °C under an oxygen atmosphere .
- Results or Outcomes: Various functional groups were well tolerated and provided the corresponding 2,4,6-triphenyl pyridines in good to excellent yields .
Terpolymerization with Formaldehyde
- Scientific Field: Polymer Chemistry .
- Summary of Application: A terpolymer resin involving p-acetylpyridine oxime and p-methylacetophenone with formaldehyde (APOMAF) was synthesized . This terpolymer has potential applications in the field of biodegradable polymers .
- Methods of Application: The terpolymer was synthesized by condensation polymerization in the presence of an acid catalyst .
- Results or Outcomes: The thermal degradation mechanism of the terpolymer is proposed to be D3 (three-dimensional diffusion) at the initial stage and F1 (Random nucleation with one nucleus on the individual particles) at the final stage .
Synthesis of New 3,5-Dimethyl-4-Acetylpyridine
- Scientific Field: Organic Chemistry .
- Summary of Application: 3-Acetylpyridine oxime has been used in the synthesis of new 3,5-dimethyl-4-acetylpyridine .
- Methods of Application: The reduction of 3,5-dimethyl-4-acetylpyridine to the known 3,5-dimethyl-4-ethylpyridine could be accomplished by the use of zinc and acetic acid .
- Results or Outcomes: This conversion served to confirm further the structure of the acetylpyridine .
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXORUOQNNOKN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyridine oxime | |
CAS RN |
5973-83-1 | |
| Record name | Ketone, methyl 3-pyridyl, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

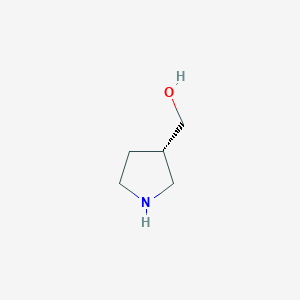
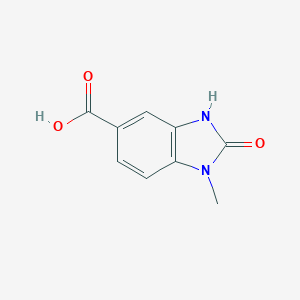
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
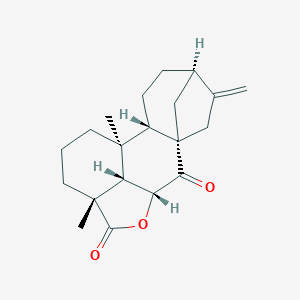
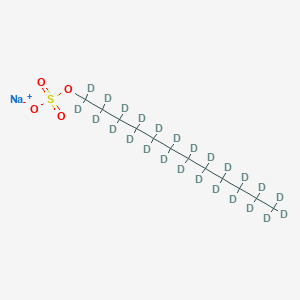
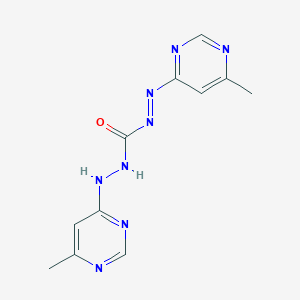
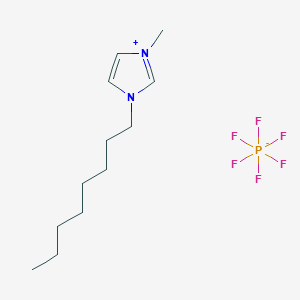
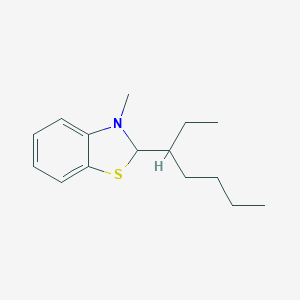
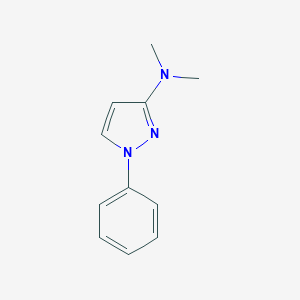
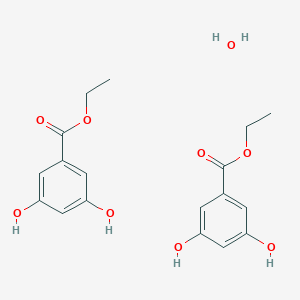
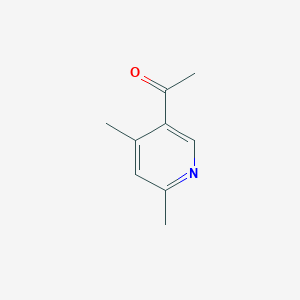
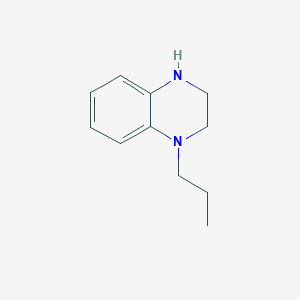
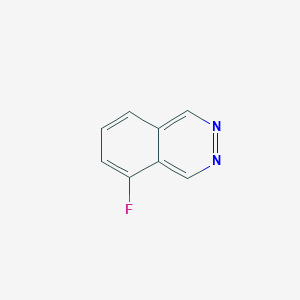
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)